7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound characterized by its unique structural features, including a boron-containing dioxaborolane ring and a benzo[b][1,4]oxazin-3(4H)-one core. This compound falls under the category of boronic esters, which are known for their reactivity and stability in various chemical reactions. Boronic esters are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their versatile applications.
The compound can be synthesized from readily available starting materials through various synthetic routes. It is often used as a building block in organic synthesis and has been highlighted in scientific literature for its potential applications in drug development and catalysis.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is classified as an organic compound within the broader category of heterocycles due to its oxazine structure. Its classification as a boronic ester further emphasizes its importance in synthetic chemistry.
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves several key steps:
The reaction conditions often require precise control over temperature and pH to ensure optimal yields. The use of inert atmospheres (e.g., nitrogen or argon) is common to prevent unwanted side reactions.
The molecular structure of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The molecular formula is , with a molecular weight of approximately 275.11 g/mol. The structure can be represented using SMILES notation: CC1(C)OB(C2=CC=C3COC(=O)NC3=C2)OC1(C)C
.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo several important chemical reactions:
These reactions are typically conducted under controlled conditions with specific catalysts to maximize yield and minimize by-products.
The mechanism of action for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves:
The compound typically exhibits:
Key chemical properties include:
Data from NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized compounds.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications:
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1219130-57-0) is a crystalline boronic ester derivative that integrates a benzoxazinone pharmacophore with a pinacol boronate functional group. Its molecular architecture (C₁₄H₁₈BNO₄, MW: 275.11 g/mol) enables dual applications in medicinal chemistry and synthetic organic chemistry. The compound requires cold-chain storage (-20°C under inert atmosphere) to prevent hydrolysis of the boronate moiety and decomposition of the benzoxazinone ring [1] [5] [10].
Property | Value |
---|---|
CAS Registry Number | 1219130-57-0 |
Molecular Formula | C₁₄H₁₈BNO₄ |
Molecular Weight | 275.11 g/mol |
SMILES | O=C1NC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2OC1 |
Topological Polar Surface Area | 56.79 Ų |
The benzoxazinone core (2H-benzo[b][1,4]oxazin-3(4H)-one) is a bicyclic heterocycle featuring a fused benzene ring with a 1,4-oxazin-3-one moiety. This scaffold exhibits planar rigidity due to conjugation across the lactam carbonyl (C=O) and the nitrogen-linked heterocycle. The electron-rich oxygen and nitrogen atoms facilitate hydrogen bonding and dipole-dipole interactions, enhancing binding affinity to biological targets. Benzoxazinones demonstrate exceptional bioactive versatility, as evidenced by FDA-approved drugs:
Structural modifications at the C4 position (e.g., N-alkylation) modulate pharmacokinetic properties. The 7-boronate-functionalized derivative retains the core’s bioactivity while enabling targeted delivery via boronate ester hydrolysis.
Compound | C4 Modification | Biological Activity |
---|---|---|
4-Methyl-7-(pinacol boronate) | N-CH₃ | Protease inhibition (preclinical) |
Unsubstituted 7-boronate | N-H | Antimycobacterial activity |
2,2-Dimethyl-7-boronate | N/A (C2 gem-dimethyl) | Synthetic intermediate (no bioactivity) |
The pinacol dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers three critical advantages:
Lewis Acidicity and Reversible Covalent Binding
Boronic esters exhibit pH-dependent equilibria between trigonal planar (sp², neutral) and tetrahedral (sp³, anionic) forms. The pKa of arylboronic esters (~8.5) enables reversible covalent interactions with biological nucleophiles (e.g., serine hydroxyls in proteases) [3]. This underpins the mechanism of FDA-approved boronic acid drugs:
Enhanced Metabolic Stability
Compared to boronic acids, pinacol boronates resist protodeboronation and exhibit improved membrane permeability. The lipophilic pinacol mask reduces renal clearance, extending plasma half-life [3].
Prodrug Activation
Under physiological conditions, the boronate ester hydrolyzes to boronic acid, which undergoes oxidation by reactive oxygen species (e.g., H₂O₂) to release phenolic drugs via the Bora-Brook rearrangement [7].
Compound | Target | Clinical Use |
---|---|---|
Bortezomib | 26S Proteasome | Multiple myeloma |
Ixazomib | Proteasome subunits | Multiple myeloma |
Vaborbactam | Serine β-lactamases | Urinary/abdominal infections |
Crisaborole | Phosphodiesterase-4 | Atopic dermatitis |
The pinacol boronate group enables carbon-carbon bond formation via transition metal-catalyzed cross-coupling, critical for synthesizing complex benzoxazinone derivatives.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl halides is the primary application. Key reaction parameters:
Chloroarenes—historically challenging substrates—undergo efficient coupling due to Pd(0)/tricyclohexylphosphine’s ability to facilitate oxidative addition. Functional group tolerance includes esters, ketones, and nitro groups.
Efficiency and Limitations
Reaction yields exceed 85% for electron-neutral substrates but drop to 50–60% for sterically hindered ortho-substituted aryl halides. Competing protodeboronation occurs if aqueous bases are used without rigorous anhydrous conditions.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: